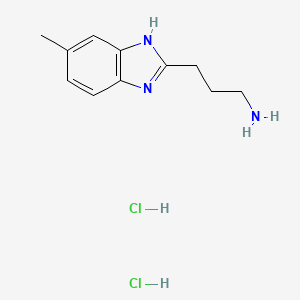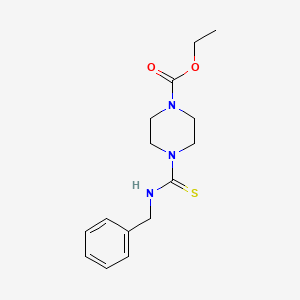
5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H17ClN2O4S3 and its molecular weight is 468.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. The process generally begins with the preparation of the quinoline core, followed by the attachment of the phenylsulfonyl group. The thiophene-2-sulfonamide is then introduced, with the chloro substituent added in the final steps under controlled reaction conditions. Reaction conditions may include the use of solvents such as dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from 25°C to 80°C.
Industrial Production Methods: Industrial production of this compound may employ continuous flow reactors to optimize yield and efficiency. High-pressure liquid chromatography (HPLC) can be used for purification. The use of green chemistry principles, such as solvent recycling and reduction of waste, is becoming increasingly common in industrial settings.
化学反应分析
Types of Reactions It Undergoes:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur moieties.
Reduction: Reduction reactions might target the aromatic rings or sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Substitution: Nucleophiles such as amines or alkoxides in the presence of base catalysts.
Major Products Formed from These Reactions:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic rings or sulfonamides.
Substitution: Various substituted thiophene or quinoline derivatives.
科学研究应用
5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is used extensively in multiple research fields:
Chemistry:
Investigated for its unique reactivity and potential as a synthetic intermediate.
Biology:
Explored for its interaction with biological macromolecules and potential as a bioactive compound.
Medicine:
Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Utilized in the development of advanced materials, such as semiconductors and polymers.
作用机制
The mechanism of action of 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves binding to specific molecular targets and modulating various biological pathways. For example, it may inhibit enzymes or receptors involved in inflammatory or cancerous processes. The sulfonamide group is often responsible for these interactions, binding to proteins and altering their activity.
相似化合物的比较
Sulfathiazole
Sulfamethoxazole
Quinoline-2-sulfonamide derivatives
Each of these compounds shares functional groups with our subject compound, but the distinct combination of groups in 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide offers unique chemical properties and applications.
属性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S3/c20-18-10-11-19(27-18)28(23,24)21-15-9-8-14-5-4-12-22(17(14)13-15)29(25,26)16-6-2-1-3-7-16/h1-3,6-11,13,21H,4-5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLIKTVXBYRFCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]](/img/structure/B2399342.png)
![ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate](/img/structure/B2399343.png)

![2-[(Methoxyimino)methyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]-1-propenyl acetate](/img/structure/B2399345.png)


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluoropyridin-3-yl)methanone](/img/structure/B2399349.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2399351.png)
![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2399352.png)



